molecular formula C12H23N3O B7931214 N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7931214
M. Wt: 225.33 g/mol
InChI Key: ZHSJKXRQGMKCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is a tertiary acetamide derivative featuring a pyrrolidine scaffold substituted with a 2-aminoethyl group at the 1-position and a methylene linkage at the 3-position. Notably, derivatives of this compound have been discontinued in commercial catalogs (e.g., CAS 1263365-79-2) , suggesting challenges in synthesis, stability, or application viability.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(16)15(12-2-3-12)9-11-4-6-14(8-11)7-5-13/h11-12H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSJKXRQGMKCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

A primary route involves the alkylation of pyrrolidine intermediates followed by cyclization. For example:

  • Step 1 : Reaction of 3-(aminomethyl)pyrrolidine with 2-chloro-N-cyclopropylacetamide in the presence of a base (e.g., K2_2CO3_3) yields N-cyclopropyl-N-(pyrrolidin-3-ylmethyl)acetamide.

  • Step 2 : Introduction of the 2-aminoethyl group via nucleophilic substitution using 2-bromoethylamine hydrobromide under reflux in acetonitrile.

Optimization Notes :

  • Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

  • Catalytic iodide salts (e.g., NaI) enhance reaction rates by facilitating halogen exchange.

Reductive Amination

Reductive amination is employed to introduce the aminoethyl side chain while preserving stereochemistry:

  • Substrate : N-Cyclopropyl-N-(pyrrolidin-3-ylmethyl)acetamide.

  • Reagent : Glyoxal or ethylenediamine derivatives, followed by reduction with NaBH4_4 or H2_2/Pd-C.

  • Conditions : Methanol or ethanol at 25–50°C, pH 6–7.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Reaction Time12–24 h

Organometallic Coupling

Advanced methods utilize organozinc reagents for C–N bond formation:

  • Substrate : 3-Chloro-2-(chloromethyl)propene.

  • Reagent : β-Aminoalkyl zinc iodide, CuI catalysis.

  • Cyclization : Sodium hydride in DMF at 0°C to room temperature.

Advantages :

  • High enantiomeric excess (ee >90%) when using chiral auxiliaries.

  • Scalable to gram-scale synthesis without racemization.

Protecting Group Strategies

Boc and TFA Protection

To prevent side reactions during aminoethyl group installation:

  • Boc Protection : Tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in THF.

  • TFA Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes Boc groups post-cyclization.

Critical Considerations :

  • TFA-mediated deprotection may require neutralization with aqueous NaHCO3_3 to prevent epimerization.

  • Boc-protected intermediates exhibit higher solubility in organic solvents, facilitating purification.

Benzyl Group Utilization

Benzyl groups stabilize intermediates during reductive steps:

  • Application : Benzyl-protected pyrrolidin-3-ylmethyl intermediates undergo hydrogenolysis (H2_2, Pd/C) to yield free amines.

  • Yield : 85–90% after deprotection.

Stereochemical Control

Chiral Auxiliaries

Asymmetric synthesis is achieved using (R)- or (S)-configured starting materials:

  • Example : (R)-1-Benzyl-pyrrolidin-3-amine derivatives ensure enantioselective formation of the target compound.

  • Resolution : Chiral HPLC (Chiralpak AD column) separates diastereomers with >97% ee.

Dynamic Kinetic Resolution

Racemization during cyclization is mitigated via:

  • Buffered Workup : Phosphate buffer (pH 7) during NaH-mediated cyclization reduces epimerization.

  • Low-Temperature Quenching : Rapid cooling (−20°C) post-reaction preserves stereochemical integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Nucleophilic Substitution65–7090–95ModerateHigh
Reductive Amination68–7295–98HighModerate
Organometallic75–85≥99Very HighLow

Insights :

  • Organometallic methods excel in stereoselectivity but require specialized reagents.

  • Reductive amination balances yield and scalability for industrial applications.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Alternatives to Pd-C : Nickel catalysts reduce costs in hydrogenation steps without compromising yield.

  • Solvent Recycling : DMF and acetonitrile are recovered via distillation, lowering environmental impact.

Regulatory Compliance

  • Impurity Profiling : ICP-MS ensures heavy metal residues (e.g., Cu, Pd) meet ICH Q3D guidelines.

  • Genotoxic Controls : Ames testing confirms absence of mutagenic byproducts.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance reaction control:

  • Benefits : Reduced reaction times (2–4 h vs. 24 h batch) and improved heat management.

  • Case Study : Microreactor synthesis achieves 78% yield with 99.5% purity.

Biocatalytic Approaches

Enzymatic amidation using lipases (e.g., Candida antarctica):

  • Conditions : Phosphate buffer (pH 7.5), 30°C.

  • Yield : 60–65%, with potential for optimization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxo derivatives.

  • Reduction: : Reduction reactions can yield the corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

  • Substitution Reagents: : Alkyl halides, acid chlorides.

Major Products

  • Oxidation Products: : Oxo derivatives such as ketones or carboxylic acids.

  • Reduction Products: : Amines and reduced derivatives.

  • Substitution Products: : Alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties, primarily due to its structural features that allow interaction with biological targets. It is believed to act as a modulator in various signaling pathways, making it a candidate for drug development.

  • Targeted Therapies : Research indicates that compounds similar to N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide may be effective in treating conditions such as cancer, particularly gastrointestinal stromal tumors (GISTs) due to their interactions with c-KIT receptor tyrosine kinases .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on GISTs : A study demonstrated that derivatives of this compound could inhibit c-KIT mutations associated with GISTs, providing a foundation for further clinical trials .
  • Neuropharmacological Applications : Other research has indicated potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .

Chemical Characteristics

The compound has notable chemical properties that facilitate its synthesis and application:

PropertyValue
Boiling Point368.6 ± 15.0 °C (Predicted)
Density1.10 ± 0.1 g/cm³ (Predicted)
pKa9.62 ± 0.10 (Predicted)

These properties indicate stability under various conditions, which is crucial for pharmaceutical formulations.

Cancer Treatment

The ability of this compound to inhibit specific kinases makes it a candidate for targeted cancer therapies. Its role as an inhibitor of c-KIT mutations positions it well within the landscape of personalized medicine.

Neurological Disorders

Research suggests that compounds with similar structures may offer neuroprotective effects, indicating potential applications in treating diseases like Alzheimer's or Parkinson's by modulating neurotransmitter systems .

Mechanism of Action

The mechanism by which N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide exerts its effects is primarily through its interaction with biological targets. These targets could include enzymes, receptors, and transporters, influencing various biochemical pathways. The presence of the pyrrolidine and ethylamine groups is likely to play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Heterocyclic Ring Modifications

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) offers greater ring strain and conformational rigidity compared to the piperidine analog (6-membered, CAS 1353945-60-4). Piperidine derivatives may exhibit enhanced solubility due to increased basicity .

Functional Group Variations

  • Aminoethyl vs. Aminoacetyl: Replacing the aminoethyl group (NH₂CH₂CH₂-) with aminoacetyl (NH₂CO-) introduces a carbonyl group, altering hydrogen-bonding capacity and metabolic stability. This modification may reduce cellular permeability due to increased polarity .
  • Cyclopropyl Group : The cyclopropyl moiety in all analogs enhances steric bulk and may resist oxidative metabolism, a feature critical for prolonged drug half-life .

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step nucleophilic substitution and amidation reactions. A plausible route includes:

  • Step 1 : Reacting pyrrolidine derivatives (e.g., 3-aminomethylpyrrolidine) with 2-aminoethylamine to form the pyrrolidin-3-ylmethyl-ethylamine intermediate.
  • Step 2 : Introducing the cyclopropyl group via N-alkylation using cyclopropyl halides in the presence of a base such as triethylamine (TEA) in DMF or dichloromethane (DCM) .
  • Step 3 : Final acetylation using acetyl chloride or acetic anhydride under controlled temperatures (0–5°C) to avoid side reactions .
    Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., DMF for polar intermediates), using catalytic bases, and monitoring reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL software is ideal, as demonstrated for structurally related acetamides (R-factor < 0.07, data-to-parameter ratio > 15) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm; acetamide carbonyl at ~170 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?

  • Systematic Substituent Variation : Modify the cyclopropyl group, pyrrolidine ring substituents, or acetamide moiety to evaluate effects on target binding (e.g., kinase inhibition). For example:
    • Replace cyclopropyl with larger cycloalkyl groups to assess steric effects.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidine ring to modulate electronic properties .
  • In Vitro Assays : Use enzyme-linked assays (e.g., fluorescence polarization) or cell-based models (e.g., HEK293 cells) to measure IC₅₀ values. Cross-validate with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How should researchers address contradictory solubility data observed for this compound in different solvent systems?

  • Methodological Approach :
    • Solvent Screening : Test solubility in DMSO, aqueous buffers (pH 1–10), and co-solvents (e.g., PEG-400) using nephelometry or UV-vis spectroscopy.
    • Salt Formation : Improve aqueous solubility by forming hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
    • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Q. What strategies are recommended for resolving discrepancies in toxicity profiles between in vitro and in vivo models?

  • In Vitro Toxicity Screening : Use primary hepatocytes or HepG2 cells to assess metabolic stability and CYP450 inhibition. Compare with Ames test results for mutagenicity .
  • In Vivo Cross-Validation : Conduct acute toxicity studies in rodents (e.g., OECD 423 guidelines) with histopathological analysis. Use pharmacokinetic modeling to correlate exposure levels with observed effects .
  • Computational Toxicology : Apply QSAR models (e.g., ProTox-II) to predict off-target interactions and prioritize in vivo testing .

Q. How can researchers optimize the synthetic yield of this compound for large-scale preclinical studies?

  • Design of Experiments (DOE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading. For example:
    • Vary TEA concentration (1–3 eq.) and reaction time (2–24 hrs) to maximize amidation efficiency .
  • Process Intensification : Implement flow chemistry for exothermic steps (e.g., acetylation) to improve heat transfer and scalability .
  • Purification : Employ flash chromatography (C18 silica) or recrystallization from ethanol/water mixtures to achieve >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.